Cas no 5524-56-1 (ethyl 2-(4-methylphenyl)-2-oxoacetate)
ethyl 2-(4-methylphenyl)-2-oxoacetate Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetic acid,4-methyl-a-oxo-, ethyl ester
- ethyl 2-oxo-2-p-tolylacetate
- Ethyl (4-methylphenyl)(oxo)acetate
- ethyl 2-(4-methylphenyl)-2-oxoacetate
- 4-methylbenzoylformic acid ethyl ester
- ethyl (4-methylphenyl)-2-oxoacetate
- ethyl 2-(4-methylphenyl)-2-ketoacetate
- ethyl 2-(4-methylphenyl)glyoxylate
- Ethyl 4-methylbenzoylformate
- oxo-(4-methylphenyl)acetatic acid ethyl ester
- oxop-tolylacetic acid ethyl ester
- p-tolyl-glyoxalic acid ethyl ester
- AKOS001105850
- 4-Methyl-oxo-benzeneacetic acid ethyl ester
- Ethyl 2-oxo-2-(p-tolyl)acetate
- 2-(4-methylphenyl)-2-oxoacetic acid ethyl ester;Ethyl 4-Methylbenzoylformate
- ETHYL4-METHYLBENZOYLFORMATE
- ethyl 4-tolylglyoxylate
- MFCD01311169
- SY063836
- DTXSID20371365
- Oxo-p-tolyl-acetic acid ethyl ester
- FT-0625869
- ZGHJACPCSQNDGB-UHFFFAOYSA-N
- SCHEMBL167161
- Z99599884
- ethyl 4-methylbenzoylformate, AldrichCPR
- EN300-14301
- N12010
- 5524-56-1
- 4-methylphenylglyoxylic acid ethyl ester
- A830553
- AS-9140
- CS-0106495
- DB-360346
-
- MDL: MFCD01311169
- Inchi: 1S/C11H12O3/c1-3-14-11(13)10(12)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
- InChI Key: ZGHJACPCSQNDGB-UHFFFAOYSA-N
- SMILES: O(C(C(C1C=CC(C)=CC=1)=O)=O)CC
Computed Properties
- Exact Mass: 192.07900
- Monoisotopic Mass: 192.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.4A^2
- XLogP3: 2.4
Experimental Properties
- Density: 1.106
- Boiling Point: 291.4℃/760mmHg
- Flash Point: 128.3 ºC
- Refractive Index: 1.512
- PSA: 43.37000
- LogP: 1.74080
ethyl 2-(4-methylphenyl)-2-oxoacetate Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
ethyl 2-(4-methylphenyl)-2-oxoacetate Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
ethyl 2-(4-methylphenyl)-2-oxoacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BY960-5g |
ethyl 2-(4-methylphenyl)-2-oxoacetate |
5524-56-1 | 95% | 5g |
646.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BY960-1g |
ethyl 2-(4-methylphenyl)-2-oxoacetate |
5524-56-1 | 95% | 1g |
158.0CNY | 2021-07-10 | |
| Fluorochem | 023031-1g |
Ethyl 4-methylbenzoylformate |
5524-56-1 | 96% | 1g |
£28.00 | 2022-02-28 | |
| Fluorochem | 023031-5g |
Ethyl 4-methylbenzoylformate |
5524-56-1 | 96% | 5g |
£73.00 | 2022-02-28 | |
| Fluorochem | 023031-25g |
Ethyl 4-methylbenzoylformate |
5524-56-1 | 96% | 25g |
£296.00 | 2022-02-28 | |
| Fluorochem | 023031-100g |
Ethyl 4-methylbenzoylformate |
5524-56-1 | 96% | 100g |
£886.00 | 2022-02-28 | |
| Alichem | A019138967-25g |
Ethyl 2-oxo-2-(p-tolyl)acetate |
5524-56-1 | 97% | 25g |
$301.99 | 2023-09-01 | |
| Alichem | A019138967-100g |
Ethyl 2-oxo-2-(p-tolyl)acetate |
5524-56-1 | 97% | 100g |
$889.02 | 2023-09-01 | |
| Apollo Scientific | OR017808-1g |
Ethyl 2-(4-methylphenyl)glyoxylate |
5524-56-1 | 95% | 1g |
£47.00 | 2023-08-31 | |
| Apollo Scientific | OR017808-5g |
Ethyl 2-(4-methylphenyl)glyoxylate |
5524-56-1 | 95% | 5g |
£75.00 | 2023-08-31 |
ethyl 2-(4-methylphenyl)-2-oxoacetate Suppliers
ethyl 2-(4-methylphenyl)-2-oxoacetate Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on ethyl 2-(4-methylphenyl)-2-oxoacetate
Professional Introduction to Ethyl 2-(4-methylphenyl)-2-oxoacetate (CAS No. 5524-56-1)
Ethyl 2-(4-methylphenyl)-2-oxoacetate, a compound with the chemical identifier CAS No. 5524-56-1, is a significant molecule in the field of organic chemistry and pharmaceutical research. This ester derivative, characterized by its aromatic and acetoacetate functional groups, has garnered attention due to its versatile applications in synthetic chemistry and potential biological activities. The structure of this compound, featuring a 4-methylphenyl group attached to an α-ketoester backbone, makes it a valuable intermediate in the synthesis of more complex molecules.
The compound's molecular formula, C10H12O3, reflects its composition of carbon, hydrogen, and oxygen atoms. The presence of the ester group (-COOEt) and the α-ketoester moiety (-CO-CO-OEt) imparts unique reactivity that is exploited in various chemical transformations. These features make Ethyl 2-(4-methylphenyl)-2-oxoacetate a useful building block for the development of pharmaceuticals, agrochemicals, and specialty chemicals.
In recent years, Ethyl 2-(4-methylphenyl)-2-oxoacetate has been studied for its role in medicinal chemistry. Its structural motif is reminiscent of several bioactive natural products and synthetic drugs, suggesting potential therapeutic applications. Researchers have explored its derivatives as intermediates in the synthesis of molecules with anti-inflammatory, analgesic, and antimicrobial properties. The 4-methylphenyl substituent, in particular, is known to influence the electronic and steric properties of the molecule, which can be fine-tuned to achieve desired biological outcomes.
The synthesis of Ethyl 2-(4-methylphenyl)-2-oxoacetate typically involves condensation reactions between appropriate precursors. One common approach is the reaction of ethyl acetoacetate with p-toluidine (4-methylaniline) in the presence of an acid catalyst. This method leverages the nucleophilic addition of the amine to the α-carbonyl carbon of the acetoacetate ester, followed by cyclization and esterification steps. Such synthetic pathways highlight the compound's accessibility and utility in laboratory settings.
Recent advancements in computational chemistry have also shed light on the reactivity patterns of Ethyl 2-(4-methylphenyl)-2-oxoacetate. Molecular modeling studies suggest that this compound can undergo various transformations, including Michael additions, aldol reactions, and enolate-mediated processes. These insights are crucial for designing efficient synthetic routes and understanding its behavior in different chemical environments. The integration of experimental data with computational predictions has enhanced our ability to predict and control the outcomes of reactions involving this molecule.
Beyond its synthetic utility, Ethyl 2-(4-methylphenyl)-2-oxoacetate has been investigated for its potential role in drug discovery. Its structural similarity to known pharmacophores has prompted researchers to explore its derivatives as leads for new therapeutic agents. For instance, modifications to the aromatic ring or the ester group can alter the pharmacokinetic properties of the molecule, making it more suitable for oral administration or targeted delivery systems.
The compound's stability under various conditions is another area of interest. Studies have examined its behavior under acidic and basic environments, as well as its solubility in different solvents. These characteristics are essential for formulating it into stable pharmaceutical formulations or using it as a reagent in multi-step syntheses without degradation concerns.
In conclusion, Ethyl 2-(4-methylphenyl)-2-oxoacetate (CAS No. 5524-56-1) is a multifaceted compound with significant implications in organic synthesis and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for chemists and biologists alike. As research continues to uncover new applications for this molecule, its importance in advancing chemical biology and drug development is likely to grow further.
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